molecular formula C12H18N2O B124577 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- CAS No. 141809-45-2

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-

Cat. No. B124577
CAS RN: 141809-45-2
M. Wt: 206.28 g/mol
InChI Key: YPVRJHARGFOWMD-UHFFFAOYSA-N
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Description

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-, also known as AEPP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug development. AEPP is a derivative of phenethylamine, a naturally occurring compound found in the human body, and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Carbon Dioxide Capture Technology

4-(2-aminoethylamino)-1-phenylbutan-1-one can be utilized in amine-functionalized silica composites for atmospheric carbon dioxide capture . This application is crucial in addressing climate change by extracting CO2 from atmospheric air. The compound’s functional groups can interact with CO2 molecules, facilitating their capture and storage.

Gas Chromatography

In the field of gas chromatography , this compound is relevant for the identification of aqueous amine degradation products in carbonated environments . It serves as a benchmark tool for qualitative and quantitative analyses of amines and their derivatives, which is essential for environmental assessment and industrial applications.

Industrial Water Treatment

The compound has shown potential as a green water treatment agent . Specifically, it has been studied for its inhibition performance and mechanism against calcium scales in industrial water systems . Its ability to chelate with calcium ions helps prevent scale formation, which is a significant concern in water recycling and industrial processes.

Silica Functionalization

In the functionalization of silica, particularly Silica SBA-15 , 4-(2-aminoethylamino)-1-phenylbutan-1-one derivatives have been used to modify the surface properties for carbon capture applications . This process involves grafting amine groups onto the silica surface, enhancing its ability to adsorb CO2.

Scale Inhibition

This compound is also involved in the synthesis of polyaspartic acid-capped derivatives that act as scale inhibitors . These derivatives are more efficient than traditional scale inhibitors, especially at high temperatures and low concentrations, making them valuable in various industrial applications.

Environmental Science

In environmental science, the compound is part of research for CO2 mitigation strategies . It is used in technologies for CO2 absorption, where its amine groups react with CO2, facilitating its removal from industrial emissions and natural gas streams.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(2-aminoethylamino)ethanol , have been used in various applications, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds, like 4-(2-aminoethyl)benzenesulfonamide , have been shown to interact with targets such as Carbonic Anhydrase 2 . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Compounds with similar structures, such as dopamine , are known to play crucial roles in various biochemical pathways, including neurotransmission. Therefore, it’s plausible that 4-(2-aminoethylamino)-1-phenylbutan-1-one could influence similar pathways.

Pharmacokinetics

Similar compounds like 2-(2-aminoethylamino)ethanol have been shown to have superior co2 separation performance compared to monoethanolamine , suggesting that the compound could have unique pharmacokinetic properties.

Action Environment

It’s worth noting that similar compounds, such as polyaspartic acid-capped 2-aminoethylamino acid (pasp–ed2a), have been shown to have better scale inhibition performance for caco3 and caso4 than pasp with a low concentration, a high temperature, and an extended duration .

properties

IUPAC Name

4-(2-aminoethylamino)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRJHARGFOWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161833
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-

CAS RN

141809-45-2
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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